Ethyl 3-n-propoxybenzoylformate
Description
Ethyl 3-n-propoxybenzoylformate is an ester derivative featuring a benzoylformate backbone substituted with a 3-n-propoxy group. Its structure combines a benzoylformate moiety (C₆H₅-C(O)-COO⁻) esterified with an ethyl group and modified at the 3-position with a propyl ether chain. Notably, this compound is listed as discontinued by CymitQuimica, indicating possible challenges in stability, synthesis scalability, or commercial demand .
Properties
IUPAC Name |
ethyl 2-oxo-2-(3-propoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-8-17-11-7-5-6-10(9-11)12(14)13(15)16-4-2/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNKPPHKWYBGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-n-propoxybenzoylformate typically involves the esterification of 3-n-propoxybenzoic acid with ethyl formate under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. Catalysts such as silica gel may be used to promote the reaction, and the process parameters are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-n-propoxybenzoylformate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and functional differences between Ethyl 3-n-propoxybenzoylformate and related esters:


Key Observations :
- This compound’s aromatic backbone distinguishes it from aliphatic esters like ethyl levulinate or pentyl valerate.
Stability and Commercial Viability
- This compound : Discontinued status implies instability, synthesis complexity, or insufficient demand. Its aromatic ether-ester structure may confer hydrolytic sensitivity under acidic/basic conditions.
- Ethyl levulinate : Demonstrates high thermal and hydrolytic stability, contributing to its industrial adoption .
- Phosphonate esters (e.g., PME derivatives) : Exhibit enhanced hydrolytic resistance due to P–C bonds, making them suitable for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


